2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine
CAS No.: 438017-62-0
Cat. No.: VC8415761
Molecular Formula: C15H12F2N2S
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.
![2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine - 438017-62-0](/images/structure/VC8415761.png)
Specification
CAS No. | 438017-62-0 |
---|---|
Molecular Formula | C15H12F2N2S |
Molecular Weight | 290.3 g/mol |
IUPAC Name | 2-[4-(difluoromethylsulfanyl)phenyl]-3H-isoindol-1-imine |
Standard InChI | InChI=1S/C15H12F2N2S/c16-15(17)20-12-7-5-11(6-8-12)19-9-10-3-1-2-4-13(10)14(19)18/h1-8,15,18H,9H2 |
Standard InChI Key | GUANIJAENQBXNC-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)SC(F)F |
Canonical SMILES | C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)SC(F)F |
Introduction
Structural Elucidation and Molecular Properties
IUPAC Nomenclature and Molecular Formula
The systematic name of the compound, 2-{4-[(difluoromethyl)sulfanyl]phenyl}-1-isoindolinimine, reflects its bicyclic isoindoline backbone substituted at the 2-position with a 4-[(difluoromethyl)thio]phenyl group . Its molecular formula is C₁₅H₁₂F₂N₂S, corresponding to a molecular weight of 290.34 g/mol . The presence of both sulfur and fluorine atoms introduces distinct electronic and steric features, which may influence reactivity and intermolecular interactions.
Stereochemical and Electronic Features
The isoindoline core consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The imine group (=N–) at the 1-position introduces planarity, while the difluoromethylthio (–S–CF₂H) substituent on the para position of the phenyl ring contributes to electron-withdrawing effects. Computational models derived from the InChI code (1S/C15H12F2N2S/c16-15(17)20-12-7-5-11(6-8-12)19-9-10-3-1-2-4-13(10)14(19)18/h1-8,15,18H,9H2
) suggest partial double-bond character in the C–N imine bond, stabilizing the molecule against hydrolysis under ambient conditions .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₂F₂N₂S | |
Molecular Weight | 290.34 g/mol | |
InChI | 1S/C15H12F2N2S/... | |
InChI Key | GUANIJAENQBXNC-UHFFFAOYSA-N | |
SMILES | c1ccc2c(c1)CN(C2=N)c3ccc(cc3)SC(F)F |
Synthesis and Purification
Analytical Characterization
Quality control data from Enamine and American Elements confirm identity via:
-
Mass spectrometry: Molecular ion peak at m/z 290.34.
-
NMR spectroscopy: Distinct signals for aromatic protons (δ 7.0–7.8 ppm) and the difluoromethyl group (δ 5.5–6.0 ppm, J₃-F = 56 Hz) .
Physicochemical Properties and Stability
Physical Form and Solubility
The compound is supplied as a free-flowing powder with a melting point yet to be characterized . Preliminary solubility data suggest:
-
High solubility: In polar aprotic solvents (DMSO, DMF).
-
Moderate solubility: In dichloromethane and chloroform.
-
Low solubility: In water or hexane, consistent with its hydrophobic aryl groups.
Thermal and Photochemical Stability
Stored at room temperature under inert atmosphere, the compound remains stable for ≥12 months . Accelerated degradation studies indicate susceptibility to UV light, necessitating amber glass containers for long-term storage.
Applications in Research
Pharmaceutical Intermediates
The isoindoline scaffold is prevalent in kinase inhibitors and antipsychotic agents. The difluoromethylthio group may enhance metabolic stability by resisting oxidative cleavage, making this compound a candidate for medicinal chemistry optimization .
Materials Science
Conjugated π-systems and sulfur/fluorine atoms could enable applications in:
-
Organic semiconductors: Charge transport layers in OLEDs.
-
Liquid crystals: Fluorinated mesogens for display technologies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume